DL-o-Tyrosine

Vue d'ensemble

Description

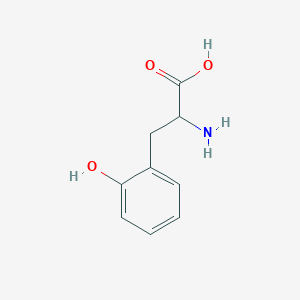

Le DL-O-Tyrosine, également connu sous le nom de DL-2-Hydroxyphénylalanine, est un acide aminé synthétique de formule chimique C9H11NO3. Il est dérivé de la substitution d'un atome d'hydrogène dans la structure de la tyrosine. Ce composé se présente sous forme de poudre cristalline blanche et est soluble dans l'eau et les acides, mais insoluble dans les solvants organiques . Le this compound est largement utilisé dans les industries alimentaire et pharmaceutique, servant d'agent aromatisant alimentaire, de précurseur pour les médicaments synthétiques et de complément nutritionnel .

Méthodes De Préparation

La préparation du DL-O-Tyrosine peut être réalisée par des méthodes chimiques synthétiques. Une méthode courante implique la réaction de la tyrosine avec des réactifs appropriés pour remplacer un atome d'hydrogène dans la molécule d'acide aminé . La voie synthétique spécifique comprend une réaction de synthèse organique en plusieurs étapes, qui nécessite des catalyseurs et des réactifs adaptés . Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le DL-O-Tyrosine subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des quinones et d'autres produits d'oxydation. Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés aminés correspondants. Les agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Le this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Par exemple, les réactions d'halogénation peuvent introduire des atomes d'halogène dans le cycle aromatique.

Produits Majeurs : Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés aminés et les composés halogénés.

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications en recherche scientifique :

5. Mécanisme d'Action

Le this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Rôle de Précurseur : Il agit comme un précurseur dans la formation des catécholamines, notamment la dopamine, la norépinéphrine et l'épinéphrine.

Marqueur de Stress Oxydatif : Le this compound est utilisé comme marqueur de stress oxydatif en raison de sa capacité à subir des réactions d'oxydation.

Synthèse des Protéines : Il est impliqué dans la synthèse des protéines et d'autres molécules biologiquement actives.

Applications De Recherche Scientifique

DL-O-Tyrosine has a wide range of scientific research applications:

Mécanisme D'action

DL-O-Tyrosine exerts its effects through various molecular targets and pathways:

Precursor Role: It acts as a precursor in the formation of catecholamines, including dopamine, norepinephrine, and epinephrine.

Oxidative Stress Marker: This compound is used as a marker of oxidative stress due to its ability to undergo oxidation reactions.

Protein Synthesis: It is involved in the synthesis of proteins and other biologically active molecules.

Comparaison Avec Des Composés Similaires

Le DL-O-Tyrosine peut être comparé à d'autres composés similaires tels que la L-Tyrosine et la L-Dopa :

L-Dopa : La L-Dopa est un acide aminé diphénolique et possède des propriétés antioxydantes plus fortes que la L-Tyrosine. Le this compound, étant un acide aminé monophénolique, a une réactivité et des rôles biologiques différents.

Les composés similaires comprennent la L-Tyrosine, la L-Dopa et d'autres dérivés de la phénylalanine .

Activité Biologique

DL-o-Tyrosine, a non-essential amino acid, is recognized for its role in various biological processes, particularly in the synthesis of neurotransmitters. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by relevant research findings and case studies.

This compound (C9H11NO3) is an aromatic amino acid that serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. It exists in two enantiomeric forms: D-tyrosine and L-tyrosine. The compound is polar and soluble in water, which facilitates its absorption in biological systems.

Biological Functions

-

Neurotransmitter Synthesis :

- Tyrosine is crucial for the production of catecholamines. The enzyme tyrosine hydroxylase catalyzes the conversion of tyrosine to L-DOPA, which is subsequently converted to dopamine. This pathway is vital for maintaining adequate levels of neurotransmitters that regulate mood, cognition, and stress responses .

-

Oxidative Stress Response :

- Recent studies indicate that this compound may play a role in mitigating oxidative stress. It can be oxidized to form ortho-tyrosine and meta-tyrosine under oxidative conditions, which are implicated in cellular signaling related to stress responses . These isomers may act as biomarkers for oxidative damage and could provide insights into the mechanisms of diseases associated with oxidative stress .

-

Mood Regulation :

- Research has shown that acute depletion of tyrosine can lead to mood disturbances. A study demonstrated that reducing tyrosine levels through dietary manipulation resulted in decreased dopamine synthesis and subsequent negative effects on mood and cognitive performance . This highlights the importance of tyrosine in mental health.

Case Studies

- Cognitive Performance : A study involving healthy participants assessed the effects of acute tyrosine supplementation on cognitive tasks under stress. Results indicated improved performance in tasks requiring working memory and attention when participants were supplemented with tyrosine compared to a placebo .

- Oxidative Stress Markers : In patients with chronic diseases, elevated levels of ortho-tyrosine were correlated with markers of oxidative stress, suggesting that monitoring these levels could be beneficial for understanding disease progression and treatment efficacy .

Data Table: Effects of this compound on Neurotransmitter Levels

The biological activity of this compound can be attributed to several mechanisms:

- Precursor Role : As a precursor for catecholamines, it directly influences neurotransmitter synthesis.

- Antioxidant Properties : The formation of tyrosine isomers under oxidative stress conditions suggests a protective role against cellular damage.

- Regulation of Mood and Cognition : By influencing dopamine levels, this compound impacts mood regulation and cognitive functions.

Propriétés

IUPAC Name |

2-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFPVMFCRNYQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946504 | |

| Record name | DL-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | o-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2 mg/mL at 17 °C | |

| Record name | o-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2370-61-8, 709-16-0 | |

| Record name | (±)-o-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-O-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT7V2WZN17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

262 °C | |

| Record name | o-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DL-o-Tyrosine interact with enzymes and what are the downstream effects?

A1: this compound can act as a substrate for certain enzymes. For example, research has shown that L-phenylalanine oxidase from Pseudomonas sp. P-501 can catalyze both the oxidation and oxygenation of this compound. [] This enzymatic reaction leads to the formation of specific products, although the exact nature of these products depends on the specific reaction catalyzed (oxidation vs. oxygenation). Additionally, in the context of pancreatic islets, this compound can activate L-aromatic amino acid decarboxylase. [] This activation can potentially influence the conversion of other aromatic amino acids and impact downstream processes related to insulin release.

Q2: What is known about the impact of this compound on insulin release?

A2: Studies using pancreatic islets from ob/ob mice suggest that this compound can indirectly influence insulin release. While this compound itself doesn't directly stimulate insulin secretion, its ability to activate L-aromatic amino acid decarboxylase plays a role. [] This activation can potentially modulate the levels of other molecules involved in the insulin release pathway, ultimately leading to changes in insulin secretion.

Q3: Are there any known inhibitors of the enzymatic reactions involving this compound?

A3: Yes, research has identified several inhibitors of L-phenylalanine oxidase, the enzyme that utilizes this compound as a substrate. [] Competitive inhibitors, like ω-phenyl fatty acids (phenylacetic acid, 3-phenylpropionic acid, and 4-phenylbutyric acid), can bind to the enzyme's active site and reduce its activity towards this compound. This inhibition can potentially impact the downstream effects of this compound metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.